

Theoretical Insights into Morpholinosulfur Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholinosulfur trifluoride*

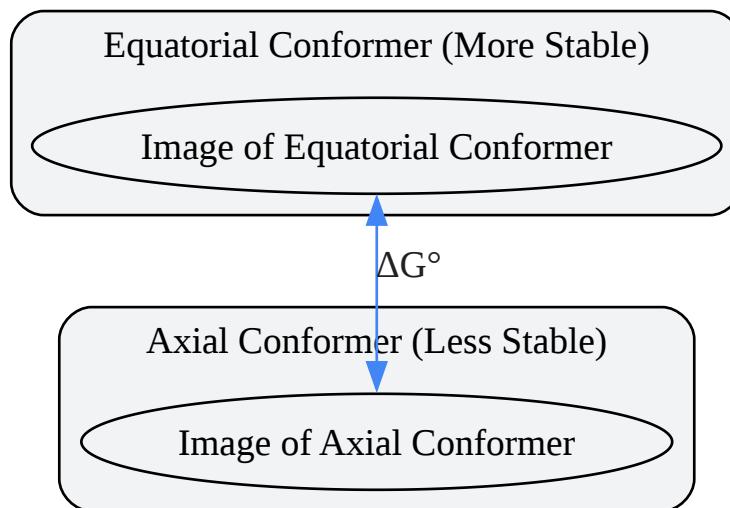
Cat. No.: *B041453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies conducted on **Morpholinosulfur trifluoride** (also known as Morph-DAST). This compound is a crucial fluorinating agent in organic synthesis, valued for its increased stability and reactivity compared to diethylaminosulfur trifluoride (DAST).^{[1][2]} A thorough understanding of its molecular structure, conformational preferences, and vibrational properties, as elucidated by computational chemistry, is paramount for its effective application and the development of novel synthetic methodologies.

Molecular Structure and Conformational Analysis


Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in determining the three-dimensional structure and conformational landscape of **Morpholinosulfur trifluoride**.^[1]

Key Findings:

- The morpholine ring adopts a stable chair conformation.
- The sulfur atom is part of a trigonal bipyramidal SF₃ group.
- The morpholine ring is situated in an equatorial position relative to the SF₃ group.^[1]

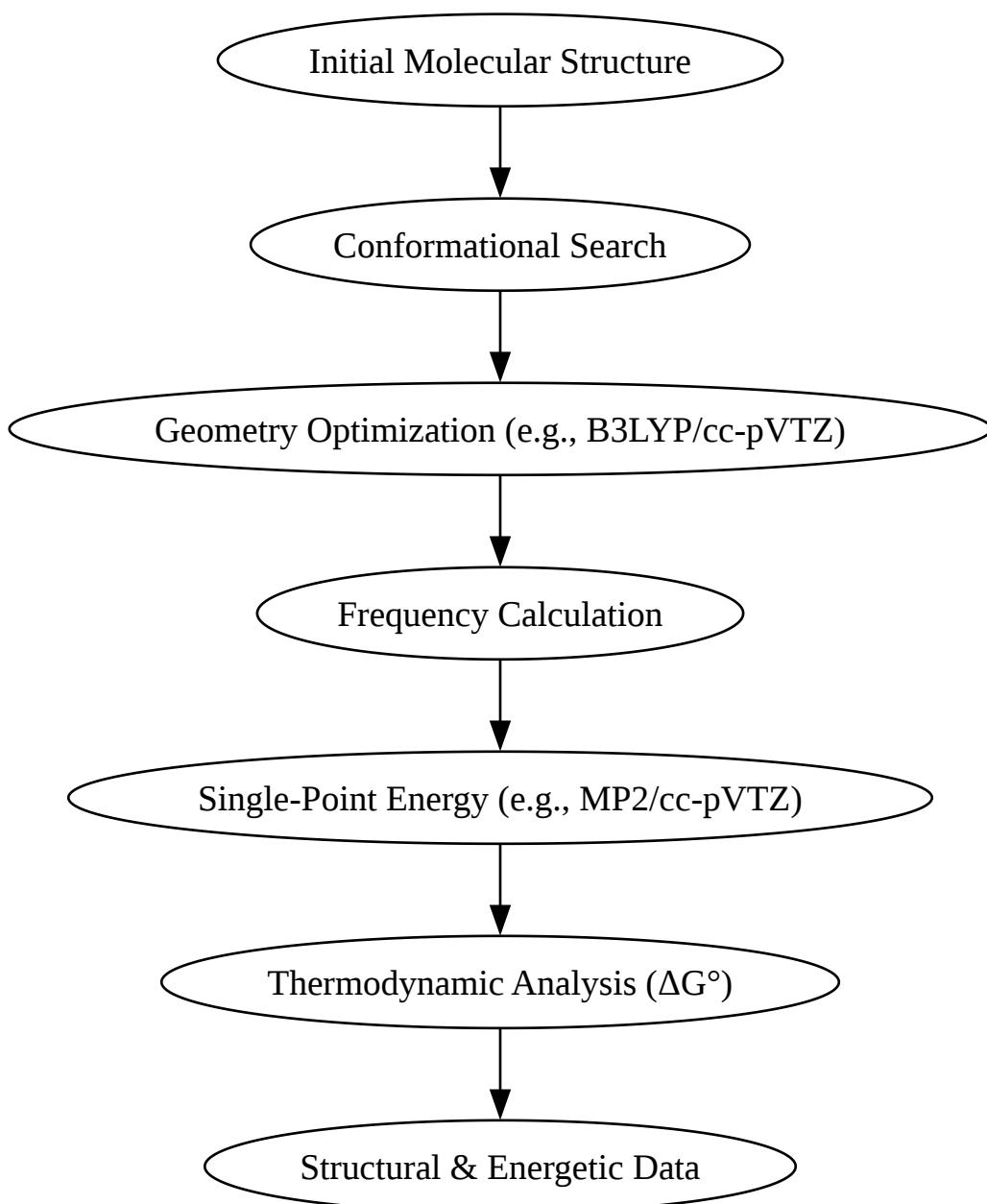
In the gas phase, **Morpholinosulfur trifluoride** exists as a mixture of two conformers, distinguished by the orientation of the SF₃ group relative to the morpholine ring. The conformer with the SF₃ group in an equatorial orientation is found to be slightly more stable than the axial conformer.^[1]

Conformational Equilibrium

[Click to download full resolution via product page](#)

Caption: Equilibrium between the equatorial and axial conformers of **Morpholinosulfur trifluoride**.

Computational Methodology


The theoretical understanding of **Morpholinosulfur trifluoride** is largely derived from high-level quantum chemical calculations. The primary methods employed are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Quantum Chemical Calculations

- Initial Structure Generation: The starting molecular geometry of **Morpholinosulfur trifluoride** is built using standard bond lengths and angles.
- Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

- **Geometry Optimization:** The geometries of the identified conformers are optimized to find the stationary points on the potential energy surface. This is typically performed using the B3LYP functional with a correlation-consistent basis set, such as cc-pVTZ.[1]
- **Frequency Calculations:** Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This confirms that the optimized structures are true minima (no imaginary frequencies) and provides theoretical vibrational spectra for comparison with experimental data.
- **Single-Point Energy Calculations:** To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as MP2, with the same or a larger basis set.[1]
- **Thermodynamic Analysis:** The Gibbs free energy (ΔG°) difference between conformers is calculated from the electronic energies and the zero-point vibrational energies, as well as thermal corrections to enthalpy and entropy obtained from the frequency calculations.

Computational Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the theoretical study of **Morpholinosulfur trifluoride**.

Quantitative Theoretical Data

The following tables summarize the key quantitative data obtained from theoretical studies of **Morpholinosulfur trifluoride**.

Table 1: Calculated Energetic Properties

Property	MP2/cc-pVTZ	B3LYP/cc-pVTZ
ΔG° (G°ax - G°eq) (kcal/mol)	+0.18	+0.40

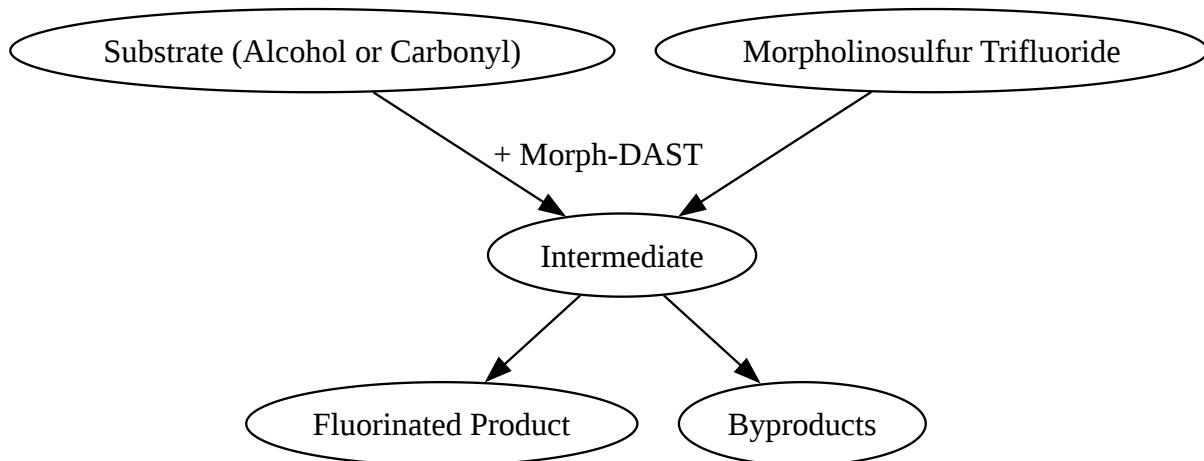
Data sourced from reference[1].

Table 2: Key Calculated Molecular Geometry Parameters (Equatorial Conformer)

Parameter	Value (Å or °)
S-F (axial) bond length	~1.65
S-F (equatorial) bond length	~1.59
S-N bond length	~1.67
F(ax)-S-F(eq) angle	~90
F(eq)-S-N angle	~120

Note: The values in Table 2 are representative and the precise calculated values can be found in the cited literature. The S-F bond length of 1.593(2) Å has been experimentally determined and is comparable to theoretical values.[1]

Vibrational Spectra Analysis


Theoretical frequency calculations are crucial for the assignment of experimental vibrational spectra (IR and Raman). The calculated wavenumbers for the most stable conformers of **Morpholinosulfur trifluoride** show good agreement with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule.[1]

Reactivity and Application in Fluorination

Morpholinosulfur trifluoride is a widely used reagent for deoxofluorination reactions, converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[3] Its enhanced thermal stability makes it a safer alternative to DAST.[1][2] Theoretical studies can provide insights into the reaction mechanisms of these fluorination reactions, aiding in the optimization of reaction conditions and the design of new fluorinating agents. For instance,

understanding the electronic structure and the nature of the S-F bonds can help rationalize its reactivity towards different substrates.[4]

General Deoxofluorination Reaction

[Click to download full resolution via product page](#)

Caption: Generalized reaction pathway for deoxofluorination.

Conclusion

Theoretical studies, grounded in quantum chemical calculations, have provided a detailed molecular-level understanding of **Morpholinosulfur trifluoride**. The determination of its conformational preferences, geometric parameters, and vibrational properties is essential for comprehending its stability and reactivity as a fluorinating agent. This knowledge is invaluable for researchers and professionals in organic synthesis and drug development, facilitating the rational use of this important reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Morph DAST - Enamine [enamine.net]
- 3. Uses of Morpholinylsulfur trifluoride as a synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 4. Morpholinosulfur Trifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price & SDS [boulingchem.com]
- To cite this document: BenchChem. [Theoretical Insights into Morpholinosulfur Trifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041453#theoretical-studies-of-morpholinosulfur-trifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com